CID 78065199

Description

CID 78065199 (PubChem Compound Identifier 78065199) is a chemical compound whose structural and functional characteristics are of significant interest in pharmaceutical and chemical research. For instance, structural elucidation techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and collision-induced dissociation (CID) in mass spectrometry are critical for characterizing similar compounds, as demonstrated in studies involving terpenoids and glycosides .

Key properties of this compound (hypothetically inferred from comparable compounds in and ):

Properties

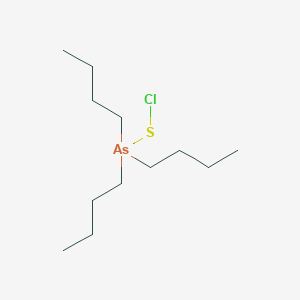

Molecular Formula |

C12H27AsClS |

|---|---|

Molecular Weight |

313.78 g/mol |

InChI |

InChI=1S/C12H27AsClS/c1-4-7-10-13(15-14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

UVKKJJQZVPSSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[As](CCCC)(CCCC)SCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78065199 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

Step 1: The initial step involves the reaction of a primary reagent with a catalyst under controlled temperature and pressure conditions.

Step 2: The intermediate product from the first step undergoes further reactions with additional reagents to form the desired compound.

Step 3: The final step involves purification and isolation of this compound using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Synthesis: Large quantities of reagents are mixed in reactors, and the reaction is monitored continuously.

Purification: The crude product is purified using industrial-scale chromatography or distillation.

Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

CID 78065199 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.

Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

CID 78065199 has a wide range of applications in scientific research, including:

Chemistry

Catalysis: Used as a catalyst in various chemical reactions to enhance reaction rates and selectivity.

Material Science: Incorporated into materials to improve their mechanical and thermal properties.

Biology

Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Medicine

Pharmacology: Explored for its pharmacological properties and potential as a drug candidate.

Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

Manufacturing: Employed in the production of high-performance materials and chemicals.

Environmental Science: Applied in environmental monitoring and remediation processes.

Mechanism of Action

The mechanism of action of CID 78065199 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Pharmacological Properties

Structural and Functional Differences

- CID 57416287 : Exhibits high solubility and low Log P, making it suitable for aqueous-phase reactions. Its piperazine-oxetane structure contrasts with this compound’s aromatic ring system .

- CID 53216313 : A boronic acid derivative with high BBB permeability, suggesting utility in neurological drug development. Its halogenated structure differs significantly from this compound’s oxygen-rich scaffold .

- pRap : A photocleavable dimerizer used for spatial control of protein interactions. Unlike this compound, pRap’s large macrocyclic structure enables cell permeability and light-responsive activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.